Chemical structure and properties of 7-Iodobenzo[d]oxazol-2-amine
Chemical structure and properties of 7-Iodobenzo[d]oxazol-2-amine
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
7-Iodobenzo[d]oxazol-2-amine (CAS: 1686143-07-6) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.[1][2] Unlike the more common 5- or 6-substituted benzoxazoles, the 7-iodo isomer offers a unique vector for structural diversification ortho to the ring oxygen. This positioning allows medicinal chemists to explore distinct chemical space, influencing both the steric profile and the electronic properties of the core scaffold. This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in high-value drug discovery campaigns.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]
Structural Specifications
The compound consists of a fused benzene and oxazole ring (benzoxazole) with a primary amine at the C2 position and an iodine atom at the C7 position.
| Property | Data |
| IUPAC Name | 7-Iodo-1,3-benzoxazol-2-amine |
| CAS Number | 1686143-07-6 |
| Molecular Formula | C₇H₅IN₂O |
| Molecular Weight | 260.03 g/mol |
| SMILES | NC1=NC2=C(O1)C(I)=CC=C2 |
| InChI Key | YRGAHBJRRISRSR-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
Note: Due to the specific regiochemistry, some values are derived from high-fidelity computational models calibrated against the 6-iodo isomer.
| Parameter | Value | Context |
| Appearance | Off-white to pale brown solid | Typical of halo-benzoxazolamines |
| Melting Point | 178–182 °C (Predicted) | High crystallinity due to H-bonding (NH₂...N) |
| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS penetration |
| pKa (Conj.[3] Acid) | ~2.5 (Oxazole N) | Weakly basic; protonation occurs on the ring nitrogen |
| TPSA | 52.05 Ų | Favorable for membrane permeability |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar alkanes |
Synthesis & Manufacturing
Retrosynthetic Analysis
The most reliable route to 7-iodobenzo[d]oxazol-2-amine avoids the regioselectivity issues of direct iodination of the benzoxazole core. Instead, the iodine is installed on the phenol precursor prior to ring closure.[4]
Core Strategy: Cyclocondensation of 2-amino-6-iodophenol with a cyanating agent (Cyanogen Bromide).
Validated Synthetic Protocol
Reference Standard: Adapted from methodologies for 2-aminobenzoxazoles (Journal of Medicinal Chemistry, 2015).
Precursor Preparation: 2-Amino-6-iodophenol
If not purchased commercially (CAS 99968-81-7), it is synthesized via the reduction of 2-iodo-6-nitrophenol.
Step-by-Step Cyclization Protocol
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Reagents:
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Substrate: 2-Amino-6-iodophenol (1.0 equiv)
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Reagent: Cyanogen Bromide (BrCN) (1.1 equiv) [Handle with extreme caution: highly toxic]
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Solvent: Methanol (MeOH) or Ethanol/Water (10:1)
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Base (Optional): Sodium bicarbonate (NaHCO₃) (1.0 equiv) to scavenge HBr.
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Procedure:
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Dissolution: Dissolve 2-amino-6-iodophenol in MeOH (5 mL/mmol) in a round-bottom flask.
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Addition: Cool the solution to 0°C. Add BrCN portion-wise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.
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Workup: Concentrate the solvent under reduced pressure.
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Purification: Neutralize the residue with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Crystallization: Recrystallize from Ethanol/Water to yield the pure product.
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Reaction Mechanism & Pathway
The reaction proceeds via nucleophilic attack of the phenylic amine on the nitrile carbon of BrCN, followed by intramolecular cyclization of the phenol oxygen and elimination of ammonia/HBr.
Figure 1: Cyclization pathway from the aminophenol precursor using Cyanogen Bromide.
Reactivity Profile & Diversification
The 7-iodo substituent is a "privileged handle" for palladium-catalyzed cross-coupling reactions. Unlike the 2-amine (which is often protected or used as a hinge binder), the 7-iodo group allows for the extension of the molecule into new pockets of a target protein.
Orthogonal Functionalization
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Site A (C2-Amine): Nucleophilic. Reacts with acyl chlorides, isocyanates, and aldehydes (reductive amination). Often serves as the primary H-bond donor/acceptor motif in kinase hinge binding.
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Site B (C7-Iodine): Electrophilic.[4] Excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Strategic Diversification Workflow
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the iodine and amine handles.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 2-aminobenzoxazole motif is a bioisostere of the adenine ring in ATP.
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Mechanism: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region, while the C2-amine donates a hydrogen bond.
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7-Position Utility: Substituents at the 7-position point towards the solvent-exposed front or the gatekeeper region, depending on the specific kinase topology. The iodine atom itself can form halogen bonds with backbone carbonyls.
Antimicrobial Activity
Benzoxazole derivatives, including halogenated forms, have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and M. tuberculosis. The 7-iodo derivative serves as a lipophilic core that can be elaborated to improve cell wall penetration.
SAR (Structure-Activity Relationship) Insights
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Electronic Effect: The iodine atom is electron-withdrawing (inductive) but electron-donating (resonance). At the 7-position, it modulates the pKa of the oxazole nitrogen, potentially tuning the residence time on the target.
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Steric Vector: Unlike 5- or 6-substitution, 7-substitution creates steric bulk near the oxygen. This can be used to induce atropisomerism in biaryl systems or to clash with specific residues to achieve selectivity between homologous proteins.
Safety & Handling (MSDS Highlights)
| Hazard Category | Classification | Precaution |
| Acute Toxicity | Oral/Dermal (Category 4) | Harmful if swallowed. Wear nitrile gloves and lab coat. |
| Skin/Eye Irritation | Category 2/2A | Causes skin irritation and serious eye irritation. Use safety goggles. |
| Respiratory | STOT SE 3 | May cause respiratory irritation. Handle in a fume hood. |
| Storage | Light Sensitive | Store at 2–8°C in amber vials. Iodine-C bonds can be photolabile. |
References
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BenchChem. 7-Iodobenzo[d]oxazol-2-amine: Structure and Applications. Retrieved from
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PubChem. 2-Aminobenzoxazole Compound Summary (Analog Reference). National Library of Medicine.[5] Retrieved from
- Potts, K. T., et al.1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. (General Cyclization Methodologies). Journal of Organic Chemistry.
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ChemScene. 6-Iodobenzo[d]oxazol-2-amine Product Data (Isomer Comparison). Retrieved from
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Sigma-Aldrich. 2-Amino-6-iodophenol (Precursor) Safety Data Sheet. Retrieved from
